molecular formula C12H15N3 B14791709 1-(1-Cyclopropylbenzimidazol-2-yl)ethanamine

1-(1-Cyclopropylbenzimidazol-2-yl)ethanamine

Cat. No.: B14791709
M. Wt: 201.27 g/mol
InChI Key: DFZPFBGBEIMAOL-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylbenzimidazol-2-yl)ethanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The cyclopropyl group attached to the benzimidazole ring adds unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclopropylbenzimidazol-2-yl)ethanamine typically involves the condensation of o-phenylenediamine with a cyclopropyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to yield the desired product. Common reagents used in this synthesis include hydrochloric acid and sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropylbenzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

1-(1-Cyclopropylbenzimidazol-2-yl)ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity. Pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Benzimidazol-2-yl)ethanamine: Similar structure but lacks the cyclopropyl group.

    2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine: Contains a triazole ring instead of benzimidazole.

Uniqueness

1-(1-Cyclopropylbenzimidazol-2-yl)ethanamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-(1-cyclopropylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C12H15N3/c1-8(13)12-14-10-4-2-3-5-11(10)15(12)9-6-7-9/h2-5,8-9H,6-7,13H2,1H3

InChI Key

DFZPFBGBEIMAOL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3CC3)N

Origin of Product

United States

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